
Tridec-7-en-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridec-7-en-6-ol: is an organic compound with the molecular formula C13H26O . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a double bond at the seventh carbon position and a hydroxyl group at the sixth carbon position. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tridec-7-en-6-ol typically involves the use of organic synthesis techniques. One common method is the hydroboration-oxidation of tridec-7-ene. This process involves the addition of borane (BH3) to the double bond of tridec-7-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are typically mild, with the reaction being carried out at room temperature.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of tridec-7-yn-6-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the triple bond of tridec-7-yn-6-ol to a double bond, resulting in the formation of this compound.
化学反応の分析
Types of Reactions: Tridec-7-en-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form tridecan-6-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or Pd/C under hydrogen gas.
Substitution: SOCl2 in the presence of pyridine or PBr3 in an inert solvent like dichloromethane.
Major Products:
Oxidation: Tridec-7-en-6-one or tridec-7-en-6-al.
Reduction: Tridecan-6-ol.
Substitution: Tridec-7-en-6-chloride or tridec-7-en-6-bromide.
科学的研究の応用
Tridec-7-en-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.
作用機序
The mechanism of action of Tridec-7-en-6-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms. The double bond in its structure also allows for potential interactions with other molecules, contributing to its overall biological activity.
類似化合物との比較
Tridec-7-en-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Tridec-7-en-6-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
Tridecan-6-ol: Similar structure but with a saturated carbon chain.
Uniqueness: Tridec-7-en-6-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
82537-29-9 |
|---|---|
分子式 |
C13H26O |
分子量 |
198.34 g/mol |
IUPAC名 |
tridec-7-en-6-ol |
InChI |
InChI=1S/C13H26O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h10,12-14H,3-9,11H2,1-2H3 |
InChIキー |
DMSBLLJVTQHJRR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=CC(CCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


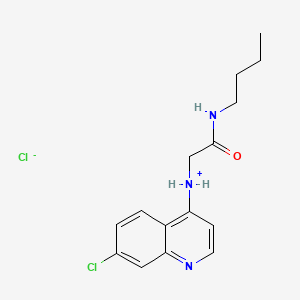
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
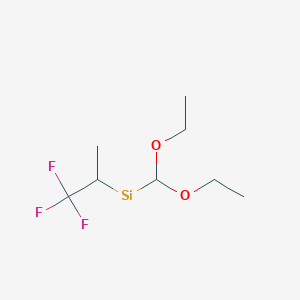
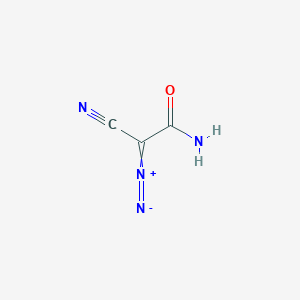
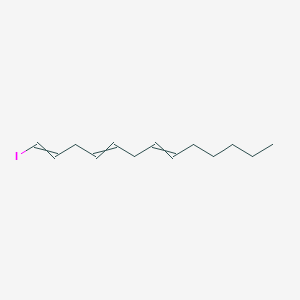
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

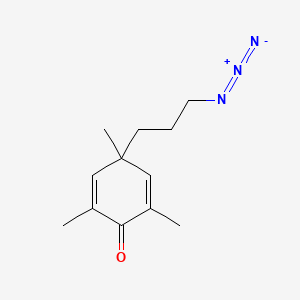

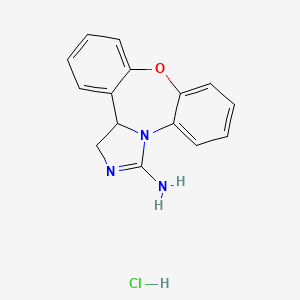
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
